Ethyl 2-(aminomethyl)oxazole-5-carboxylate

Description

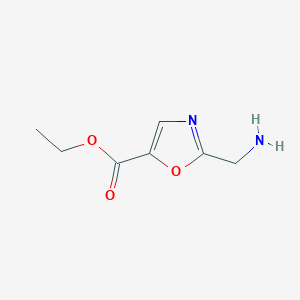

Ethyl 2-(aminomethyl)oxazole-5-carboxylate is a substituted oxazole derivative featuring an aminomethyl group (-CH2NH2) at position 2 and an ethyl ester moiety at position 5 of the heterocyclic ring. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties [7][12]. The aminomethyl group may enhance solubility and binding affinity in biological systems compared to other substituents, making it a valuable intermediate for structure-activity relationship (SAR) studies [4][8].

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C7H10N2O3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3,8H2,1H3 |

InChI Key |

XFZZQAQXKPVYTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable amine to form the oxazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)oxazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: The amino group and ester functionality allow for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Ethyl 2-(aminomethyl)oxazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Oxazole and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features | Biological Relevance |

|---|---|---|---|---|---|

| Ethyl 2-(aminomethyl)oxazole-5-carboxylate | C7H10N2O3 | 170.17 (calc.) | -CH2NH2 (C2), -COOEt (C5) | Aminoalkyl group, ester | Potential SAR studies, drug discovery |

| Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate [14] | C11H16N2O5 | 256.26 | -NHBoc (C2), -COOEt (C5) | Protected amino group | Intermediate for peptide coupling |

| Ethyl 5-methyloxazole-2-carboxylate [11] | C7H9NO3 | 155.15 | -CH3 (C5), -COOEt (C2) | Methyl substitution | Building block for agrochemicals |

| Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate [8] | C9H12N2O3 | 196.21 | -NH2 (C2), cyclopropyl (C4), -COOEt (C5) | Amino and cyclopropyl groups | Antimicrobial activity |

| Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate [10] | C7H10N2O3 | 170.17 | -NH2 (C4), -CH3 (C3), -COOEt (C5) | Amino and methyl groups | Antihypertensive applications |

| Ethyl 2-aminothiazole-5-carboxylate [15] | C6H8N2O2S | 172.20 | -NH2 (C2), -COOEt (C5) (thiazole core) | Thiazole core with sulfur atom | Antibacterial, antiviral activities |

Key Observations:

Substituent Position and Electronic Effects: The aminomethyl group in the target compound may improve hydrogen-bonding capacity compared to methyl or protected amino groups (e.g., -NHBoc) [14].

Biological Activity: Amino-substituted oxazoles (e.g., Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate) demonstrate antimicrobial properties, suggesting the aminomethyl variant could share similar efficacy [8]. Thiazole derivatives are reported to show broader antiviral activity, attributed to sulfur’s role in stabilizing reactive intermediates [15].

Physicochemical Properties

- Solubility: The aminomethyl group in the target compound likely increases water solubility compared to methyl or phenyl-substituted oxazoles (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) [12].

- Stability: Boc-protected derivatives () exhibit greater stability under acidic conditions, whereas free amino groups may require careful handling to prevent oxidation [14].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.